4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C37H36N2O2S and its molecular weight is 572.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Research has developed methods for synthesizing tetrahydroquinoline derivatives, including the compound , demonstrating the compound's versatility in chemical reactions. For instance, Elkholy and Morsy (2006) described a facile synthesis of tetrahydropyrimido quinoline derivatives, exploring the reactivity of similar compounds towards various chemical reagents and noting their antimicrobial activity in selected derivatives (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized and evaluated the antifungal properties of tetrahydroquinoline-3-carbonitrile analogs, indicating the compound's potential in developing antifungal agents (Gholap et al., 2007).
Structural and Optical Properties
Studies also investigate the compound's structure and potential applications in materials science. For example, Dyachenko et al. (2008, 2009) detailed the synthesis and structural analysis of tetrahydroquinoline-3-carbonitriles through cross-recyclization techniques, highlighting the structural diversity and potential for further chemical modifications (Dyachenko & Dyachenko, 2008). Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into their utility in electronic and optoelectronic devices (Irfan et al., 2020).
Antioxidant and Microbial Activity
Further research into the compound's derivatives has shown promising biological activities. Salem et al. (2015) reported the synthesis of fused heterocyclic compounds derived from tetrahydropyrimidine, characterizing their antioxidant activities, which suggests potential for therapeutic applications (Salem et al., 2015).
Properties
IUPAC Name |
2-[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O2S/c38-23-33-36(30-19-21-31(22-20-30)41-24-26-9-3-1-4-10-26)32-13-7-8-14-34(32)39-37(33)42-25-35(40)29-17-15-28(16-18-29)27-11-5-2-6-12-27/h1,3-4,9-10,15-22,27H,2,5-8,11-14,24-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCXHLYLPIQIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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